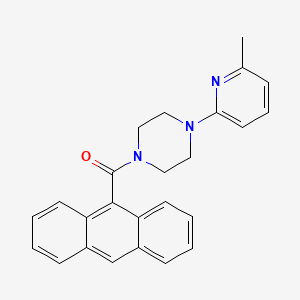

Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)-

Description

Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)- is a complex organic compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Properties

CAS No. |

647854-36-2 |

|---|---|

Molecular Formula |

C25H23N3O |

Molecular Weight |

381.5 g/mol |

IUPAC Name |

anthracen-9-yl-[4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C25H23N3O/c1-18-7-6-12-23(26-18)27-13-15-28(16-14-27)25(29)24-21-10-4-2-8-19(21)17-20-9-3-5-11-22(20)24/h2-12,17H,13-16H2,1H3 |

InChI Key |

FQSGRHLRHLXSKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as anthracenylcarbonyl chloride and 6-methyl-2-pyridinylamine. These intermediates can then be reacted with piperazine under controlled conditions to form the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracenylcarboxylic acid derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.

Medicine

In medicine, Piperazine derivatives are known for their potential therapeutic applications, including as antiparasitic agents and central nervous system stimulants. This specific compound could be investigated for similar uses.

Industry

In the industrial sector, Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)- might be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)- would depend on its specific interactions with molecular targets. These could include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Piperazine: A simpler compound with a basic piperazine ring structure.

1-(9-Anthracenylcarbonyl)piperazine: A related compound with an anthracenylcarbonyl group.

4-(6-Methyl-2-pyridinyl)piperazine: A related compound with a methylpyridinyl group.

Uniqueness

Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)- is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)- is a synthetic compound that belongs to the piperazine class, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C25H20N4O

- Molecular Weight : 392.5 g/mol

- IUPAC Name : 2-[4-(anthracene-9-carbonyl)piperazin-1-yl]pyridine-3-carbonitrile

- CAS Number : 647854-38-4

The compound features a piperazine core substituted with an anthracenylcarbonyl group and a pyridine derivative, which contributes to its unique biological properties.

The biological activity of Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)- is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

Piperazine derivatives are often evaluated for their antimicrobial effects. Studies indicate that this compound may exhibit significant activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research has shown that piperazine derivatives can possess anticancer properties. The presence of the anthracenyl group is particularly noteworthy as it has been associated with enhanced cytotoxicity against cancer cell lines. For instance:

- In vitro studies demonstrated that Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)- induced apoptosis in human cancer cells by activating caspase pathways.

Antifilarial Effects

A study explored the potential of piperazine derivatives in treating filarial infections. The compound demonstrated promising macrofilaricidal and microfilaricidal activities against Brugia malayi in animal models, suggesting its utility in developing new antifilarial therapies .

Case Study 1: Antifilarial Activity

In a controlled study involving Mastomys coucha, Piperazine derivatives showed significant adulticidal activity against B. malayi. At a dosage of 300 mg/kg over five days, the compound achieved:

- 53.6% adulticidal activity

- 46.0% microfilaricidal activity

- 46.3% sterilization effect on female worms

This study highlights the potential of Piperazine, 1-(9-anthracenylcarbonyl)-4-(6-methyl-2-pyridinyl)- as a lead compound for antifilarial drug development .

Case Study 2: Anticancer Research

Another research initiative focused on the cytotoxic effects of this piperazine derivative on various cancer cell lines. The findings indicated:

- A dose-dependent increase in apoptosis markers.

- Inhibition of cell proliferation at concentrations as low as 10 µM.

These results underscore the compound's potential as an anticancer agent through targeted therapy approaches.

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-cyano-2-pyridinyl)- | C25H20N4O | Antimicrobial, Anticancer |

| Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl | C23H20N4O | Antimicrobial |

The comparative analysis illustrates how structural variations among piperazine derivatives can influence their biological activities and therapeutic potentials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.